Octadecylammonium acetate
Overview
Description
. It is a derivative of octadecylamine and acetic acid, forming a salt. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecylammonium acetate can be synthesized by reacting octadecylamine with acetic acid. The reaction typically involves mixing equimolar amounts of octadecylamine and acetic acid in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
C18H39NH2+CH3COOH→C18H39NH3+CH3COO−
The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where octadecylamine and acetic acid are combined under controlled conditions. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the acetate ion can be replaced by other nucleophiles.
Acid-Base Reactions: As a salt of a weak acid and a weak base, it can participate in acid-base reactions, acting as a source of octadecylammonium ions and acetate ions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Solvents: Reactions are typically carried out in polar solvents like water, ethanol, or methanol.
Major Products:
Scientific Research Applications
Octadecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the preparation of micelles and vesicles for various chemical reactions and processes.
Biology: It is employed in the modification of surfaces and membranes to study biological interactions and processes.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of octadecylammonium acetate primarily involves its surfactant properties. The octadecylammonium ion interacts with hydrophobic surfaces, reducing surface tension and allowing for the formation of micelles and vesicles. This property is exploited in various applications, such as drug delivery and surface modification .
Comparison with Similar Compounds
- Stearylamine acetate
- Hexadecylammonium acetate
- Dodecylammonium acetate
Comparison: Octadecylammonium acetate is unique due to its long alkyl chain (18 carbon atoms), which provides superior surfactant properties compared to shorter-chain analogs like hexadecylammonium acetate (16 carbon atoms) and dodecylammonium acetate (12 carbon atoms). This makes it more effective in applications requiring strong hydrophobic interactions and surface activity .
Properties
IUPAC Name |
octadecylazanium;acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHWVVKYDQHTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[NH3+].CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-04-7 | |
Record name | 1-Octadecanamine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearylamine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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